molecular formula C14H25ClN2O2 B1531543 2-(Cyclopentylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride CAS No. 2108982-15-4

2-(Cyclopentylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride

Cat. No.: B1531543
CAS No.: 2108982-15-4
M. Wt: 288.81 g/mol
InChI Key: ABNRWFPHOKADCN-UHFFFAOYSA-N
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Description

2-(Cyclopentylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride is a useful research compound. Its molecular formula is C14H25ClN2O2 and its molecular weight is 288.81 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Interactions

  • Proton-Driven Self-Assembled Systems : Studies have explored the interaction of cyclam-based ligands with metal complexes. The research demonstrates how the combination of these complexes with acid leads to the formation of adducts where fluorescence properties are significantly altered, indicating potential applications in molecular sensing and logic gate operations (Bergamini et al., 2004).

  • Organic Light-Emitting Diodes (OLEDs) : The synthesis of benzo[b]chromeno[4,3,2-de][1,6]naphthyridines via oxidative cyclization has been studied for their application in OLEDs. These compounds, due to their rigid geometry, are desirable for minimizing non-radiative energy losses in OLEDs, indicating a significant potential in display and lighting technologies (Ryzhkova et al., 2022).

  • Synthesis of Highly Substituted Pyridines and Naphthyridines : Research on the cyclization of specific compounds to produce highly substituted pyridines and naphthyridines has implications for the development of new materials with potential applications in various fields including pharmaceuticals and materials science (Atkinson & Johnson, 1968).

Chemical Synthesis and Compound Formation

  • General Synthesis of Dihydronaphthyridinones : A new method for synthesizing dihydronaphthyridinones with aryl-substituted quaternary benzylic centers has been developed. This method could be crucial for the synthesis of complex molecules in medicinal chemistry and other scientific applications (Murray et al., 2023).

  • Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis of novel benzo[de]isoquinoline derivatives has been developed. This process has implications for the rapid and efficient production of complex organic compounds, potentially useful in various scientific fields including drug discovery (Sakram et al., 2018).

  • Facile Synthesis Routes : Researchers have developed new routes for synthesizing benzo[f][2,7]naphthyridines. These facile synthesis methods could be significant for creating complex organic compounds with various applications in chemistry and biology (Rajeev & Rajendran, 2010).

Properties

IUPAC Name

(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridin-2-yl)-cyclopentylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2.ClH/c17-13(11-3-1-2-4-11)16-8-6-14(18)5-7-15-9-12(14)10-16;/h11-12,15,18H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNRWFPHOKADCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3(CCNCC3C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclopentylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 2
2-(Cyclopentylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 3
2-(Cyclopentylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Cyclopentylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Cyclopentylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 6
2-(Cyclopentylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride

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